Physicochemical Differentiation vs. α-Linolenoyl Ethanolamide (CAS 57086-93-8): Polar Surface Area and Molecular Weight
The target compound incorporates an additional N-ethyl spacer and a secondary amine relative to the simple ethanolamide, elevating the molecular weight from 321.5 to 364.6 g/mol and the topological polar surface area from 49.3 to 64.9 Ų . This 15.5 Ų increase in PSA reduces predicted passive membrane permeability by approximately 2- to 3-fold based on the Veber rule threshold (PSA < 140 Ų, but ΔPSA of ~16 Ų correlates with a ~0.5 log unit decrease in Caco-2 permeability when other parameters are held constant) [1]. The higher PSA also increases water solubility and hydrogen-bonding capacity, which are beneficial for surfactant applications but may limit central nervous system penetration in bioactivity screens.
| Evidence Dimension | Topological Polar Surface Area (TPSA) and Molecular Weight |
|---|---|
| Target Compound Data | TPSA = 64.85 Ų; MW = 364.57 g/mol |
| Comparator Or Baseline | α-Linolenoyl ethanolamide: TPSA = 49.3 Ų; MW = 321.5 g/mol |
| Quantified Difference | ΔTPSA = +15.55 Ų; ΔMW = +43.07 g/mol |
| Conditions | Computed values from SMILES (ChemSrc, 2023) for the free-base forms |
Why This Matters
The higher TPSA and MW directly affect solubility and membrane partitioning, making the target compound more water-dispersible and less likely to passively cross biological membranes, which is a critical selection criterion for surfactant vs. cell-active agent procurement.
- [1] Veber, D. F.; Johnson, S. R.; Cheng, H. Y.; Smith, B. R.; Ward, K. W.; Kopple, K. D. Molecular properties that influence the oral bioavailability of drug candidates. J. Med. Chem. 2002, 45, 2615–2623. View Source
